molecular formula C12H15N3O2 B2408766 Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1955498-89-1

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2408766
CAS No.: 1955498-89-1
M. Wt: 233.271
InChI Key: PEMPTKZAEHCYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a valuable synthetic intermediate in medicinal chemistry, built on the privileged imidazo[1,2-a]pyridine scaffold. This scaffold is recognized as a "drug prejudice" scaffold due to its significant presence in marketed therapeutics and bioactive compounds . The structure features a carboxylate ester-protected carboxylic acid group and a free amino group at the 2-position, providing two versatile handles for further chemical modification and library development. Researchers utilize this compound to access a wide range of functionalized derivatives for drug discovery programs . The imidazo[1,2-a]pyridine core is found in compounds with diverse biological activities, including anticancer properties. For instance, 3-aminoimidazo[1,2-a]pyridine derivatives have been synthesized and identified as potent inhibitors against various cancer cell lines . Furthermore, this heterocyclic system is a key component in advanced research targeting specific disease mechanisms, such as the development of potent inhibitors of FLT3 kinase for the treatment of acute myeloid leukemia (AML), highlighting its relevance in overcoming drug resistance . As such, this compound serves as a critical building block for the synthesis of novel molecules with potential applications in oncology, inflammation, and neurodegenerative disease research .

Properties

IUPAC Name

tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)9-10(13)14-8-6-4-5-7-15(8)9/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMPTKZAEHCYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide and an aldehyde in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has demonstrated versatility across several scientific domains:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit potent anticancer properties. For instance, studies have shown that certain analogues can inhibit the growth of cancer cell lines by targeting specific molecular pathways .
  • Antimicrobial Properties : Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential to combat bacterial infections, particularly against Mycobacterium tuberculosis . Its mechanism involves selective inhibition of key enzymes in the bacterial electron transport chain.

Biological Studies

  • Enzyme Inhibition : The compound has been studied for its ability to modulate enzyme activity, which is crucial in various biological pathways. For example, it may inhibit enzymes involved in cancer progression or microbial resistance .
  • Structure-Activity Relationship (SAR) Studies : The compound serves as a valuable scaffold for SAR studies aimed at optimizing biological activity through structural modifications .

Chemical Synthesis and Catalysis

  • Building Block for Complex Molecules : this compound is utilized as a precursor in the synthesis of more complex heterocyclic compounds, which are essential in drug discovery .
  • Catalytic Applications : The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

Study Focus Area Findings
Study on Anticancer Activity Antitumor EffectsDemonstrated significant growth inhibition in triple-negative breast cancer cell lines with minimal toxicity to normal cells.
Enzyme Inhibition Research Antimicrobial ActivityShowed selective inhibition of Mycobacterium tuberculosis enzymes with low toxicity to human cells.
Synthesis and SAR Study Drug DevelopmentIdentified key structural features that enhance biological activity against various targets.

Mechanism of Action

The mechanism of action of tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is unique due to its tert-butyl ester group, which imparts specific physicochemical properties such as increased lipophilicity and stability. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyridine core with a tert-butyl group and an amino group at the 2-position. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

The mechanism of action of this compound involves binding to specific enzymes or receptors within cells. This binding can modulate enzyme activities associated with cell proliferation and apoptosis, thereby exhibiting potential anticancer effects. For instance, it may inhibit enzymes involved in the signaling pathways that promote cancer cell growth and survival .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound demonstrates promising activity against Mycobacterium tuberculosis glutamine synthetase, with an IC50 value indicating significant inhibition potential .

Table 1: Antimicrobial Activity Data

MicroorganismIC50 (µM)Reference
Mycobacterium tuberculosis3.1
Staphylococcus aureus>32
Escherichia coli15

Anticancer Activity

This compound has also been evaluated for its anticancer properties across various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of the compound on several cancer cell lines:

  • MCF7 (breast cancer) : GI50 = 12.50 µM
  • NCI-H460 (lung cancer) : GI50 = 42.30 µM
  • SF-268 (brain cancer) : GI50 = 3.79 µM

These results indicate a varying degree of sensitivity among different cancer types, suggesting that the compound may be more effective against certain cancers than others .

Table 2: Anticancer Activity Data

Cancer Cell LineGI50 (µM)Reference
MCF712.50
NCI-H46042.30
SF-2683.79

Research Applications

The compound's unique structure makes it a valuable building block in drug discovery and development. Its applications extend beyond antimicrobial and anticancer properties to include:

  • Lead Compound Development : As a scaffold for synthesizing novel therapeutic agents.
  • Biological Research : Investigating molecular pathways involved in disease progression.
  • Material Science : Exploring its potential use in developing new materials and catalysts .

Q & A

Q. What are the standard synthetic protocols for preparing Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with α-bromoketones or bromoacetate esters under reflux conditions. A common method uses ethyl bromoacetate with potassium carbonate in ethanol, followed by tert-butyl carbamate protection. Similar protocols for related imidazo[1,2-a]pyridines emphasize solvent choice (ethanol, DMF) and temperature control to optimize cyclization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and aromatic protons.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.
  • HRMS to verify molecular weight and purity. Cross-referencing with spectral databases for analogous compounds enhances accuracy .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for developing antimicrobial, anticancer, and antiviral agents. The tert-butyl group enhances lipophilicity, while the amino and carboxylate moieties allow functionalization via amidation or nucleophilic substitution .

Advanced Research Questions

Q. How can researchers optimize synthesis yields while minimizing side reactions?

Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction rates.
  • Catalyst use : EDCI or TBHP enhances coupling efficiency in one-pot bromination-cyclization reactions.
  • Temperature control : Gradual heating (60–80°C) prevents decomposition of heat-sensitive intermediates .

Q. How to resolve contradictory spectral data during derivative characterization?

Contradictions may arise from tautomerism or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
  • Recrystallization or preparative HPLC to isolate pure fractions.
  • Computational validation : DFT calculations predict NMR shifts for comparison .

Q. What mechanistic approaches elucidate the biological activity of derivatives?

  • Kinase inhibition assays : Profile activity against kinases (e.g., GSK-3β) using fluorescence polarization.
  • Cellular assays : MTT or apoptosis assays (e.g., Annexin V staining) evaluate cytotoxicity.
  • Molecular docking : Predict binding modes to targets like DNA topoisomerases or viral proteases .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Substituent engineering : Introduce trifluoromethyl groups for metabolic stability or PEG chains for solubility.
  • ADMET modeling : Predict bioavailability using software like Schrödinger’s QikProp.
  • In vitro assays : Caco-2 permeability and microsomal stability tests guide iterative optimization .

Q. What methodologies assess compound stability under varying storage conditions?

  • Forced degradation studies : Expose to UV light, acidic (HCl), or oxidative (H₂O₂) conditions.
  • HPLC monitoring : Quantify degradation products (e.g., tert-butyl cleavage).
  • Storage recommendations : Argon atmosphere and desiccants prevent hydrolysis and oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.